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Compound of Interest

Compound Name: 6-iodohex-1-ene

Cat. No.: B3048985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-iodohex-1-ene, a valuable

reagent in organic synthesis, particularly for constructing cyclic systems. This document details

its chemical structure, physicochemical properties, synthetic methodologies, and key

applications, with a focus on its utility in radical cyclization reactions.

Core Compound Information
Chemical Structure:

6-Iodohex-1-ene possesses a six-carbon aliphatic chain with a terminal double bond between

C1 and C2, and an iodine atom at the C6 position.

Caption: 2D Structure of 6-Iodohex-1-ene.

CAS Number: 18922-04-8[1]

Synonyms: 1-Iodo-5-hexene, 5-Hexenyl iodide[1]

Physicochemical and Computed Properties
The following table summarizes key quantitative data for 6-iodohex-1-ene, providing essential

information for experimental design and computational modeling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3048985?utm_src=pdf-interest
https://www.benchchem.com/product/b3048985?utm_src=pdf-body
https://www.benchchem.com/product/b3048985?utm_src=pdf-body
https://www.benchchem.com/product/b3048985?utm_src=pdf-body
https://www.guidechem.com/question/what-is-the-synthesis-route-of-id129913.html
https://www.guidechem.com/question/what-is-the-synthesis-route-of-id129913.html
https://www.benchchem.com/product/b3048985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₆H₁₁I PubChem[1]

Molecular Weight 210.06 g/mol PubChem[1]

Exact Mass 209.99055 Da PubChem[1]

Physical Form Liquid Sigma-Aldrich

Assay Purity ≥98.0% (GC) Sigma-Aldrich

XLogP3-AA (Lipophilicity) 4.2 PubChem[1]

Topological Polar Surface Area 0 Å² PubChem[1]

Heavy Atom Count 7 PubChem[1]

SMILES C=CCCCCI PubChem[1]

InChI Key
QTCKFQMYOMTINU-

UHFFFAOYSA-N
PubChem[1]

Experimental Protocols: Synthesis
While a direct, published step-by-step protocol for the synthesis of 6-iodohex-1-ene can be

elusive, it is readily prepared from the commercially available precursor 5-hexen-1-ol via a

standard two-step procedure. This involves the conversion of the primary alcohol to a sulfonate

ester (e.g., tosylate or mesylate), followed by a Finkelstein reaction.

Proposed Synthetic Workflow:
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Proposed Synthesis of 6-Iodohex-1-ene

Step 1: Tosylation

Step 2: Finkelstein Reaction
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Caption: Proposed two-step synthesis of 6-iodohex-1-ene.

Detailed Methodology:
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Step 1: Synthesis of 5-Hexenyl Tosylate

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with 5-hexen-1-ol and anhydrous pyridine

(as solvent). The flask is cooled to 0 °C in an ice bath.

Reaction: A solution of p-toluenesulfonyl chloride (TsCl) in a minimum amount of anhydrous

pyridine is added dropwise to the stirred solution of the alcohol over 30-60 minutes, ensuring

the temperature remains at 0 °C.

Monitoring: The reaction is stirred at 0 °C for several hours and then allowed to warm to

room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the

starting alcohol is consumed.

Workup: The reaction mixture is poured into ice-water and extracted with diethyl ether or

ethyl acetate. The combined organic layers are washed sequentially with cold dilute HCl (to

remove pyridine), saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude 5-hexenyl tosylate, which can

be purified by column chromatography if necessary.

Step 2: Synthesis of 6-Iodohex-1-ene (Finkelstein Reaction)

Setup: A round-bottom flask is charged with the 5-hexenyl tosylate from Step 1, sodium

iodide (NaI), and acetone.

Reaction: The mixture is heated to reflux with vigorous stirring. The less soluble sodium

tosylate will precipitate out of the acetone, driving the equilibrium according to Le Châtelier's

principle.

Monitoring: The reaction is monitored by TLC for the disappearance of the tosylate.

Workup: After completion, the reaction mixture is cooled to room temperature, and the

precipitated sodium tosylate is removed by filtration. The acetone is removed from the filtrate

under reduced pressure.
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Extraction: The residue is dissolved in diethyl ether and washed with water and then with a

dilute solution of sodium thiosulfate (to remove any residual iodine color), followed by brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The resulting crude 6-iodohex-1-ene can be purified

by vacuum distillation to yield the final product.

Applications in Research and Development
6-Iodohex-1-ene is a cornerstone reagent for introducing a 5-hexenyl radical, which is

predisposed to undergo highly efficient and regioselective cyclization reactions.

Radical Cyclization Reactions:

The primary utility of 6-iodohex-1-ene is as a precursor to the 5-hexenyl radical. This radical

readily undergoes a 5-exo-trig cyclization to form a (methyl)cyclopentyl radical, which is

kinetically favored over the alternative 6-endo-trig pathway. This predictable reactivity is a

powerful tool for constructing five-membered rings, a common motif in natural products and

pharmaceutical agents.

The general mechanism involves three key steps:

Initiation: Homolytic cleavage of the weak carbon-iodine bond to generate the primary 5-

hexenyl radical. This is typically achieved using radical initiators like AIBN with a tin hydride

(e.g., Bu₃SnH) or through photoredox catalysis.

Cyclization: The highly reactive radical attacks the internal double bond in a 5-exo fashion.

Propagation/Termination: The resulting cyclized radical is quenched to form the final stable

product. In a classic tin hydride reaction, this involves abstracting a hydrogen atom from

Bu₃SnH.
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Mechanism of 5-exo-trig Radical Cyclization
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Caption: General mechanism of 5-exo-trig radical cyclization.

This methodology has been employed in the synthesis of complex molecules and serves as a

reliable method for ring formation under mild conditions, tolerating a wide variety of functional
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groups that might be incompatible with polar, ionic reaction pathways. Its use in mechanistic

studies, such as radical clock experiments, further underscores its importance in fundamental

organic chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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